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(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid

Thrombin inhibition Serine protease Anticoagulant discovery

(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid (CAS 675571-92-3; PDB ligand code BOR) is the α-aminoboronic acid analogue of L-arginine, commonly designated boroarginine. It belongs to the class of ω-borono-α-amino acids and is the foundational P1 residue for peptide-based transition-state inhibitors of trypsin-like serine proteases, notably thrombin.

Molecular Formula C5H15BN4O2
Molecular Weight 174.01 g/mol
Cat. No. B11915927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid
Molecular FormulaC5H15BN4O2
Molecular Weight174.01 g/mol
Structural Identifiers
SMILESB(C(CCCN=C(N)N)N)(O)O
InChIInChI=1S/C5H15BN4O2/c7-4(6(11)12)2-1-3-10-5(8)9/h4,11-12H,1-3,7H2,(H4,8,9,10)/t4-/m0/s1
InChIKeyACTXPNAHMKBUTO-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-Amino-4-guanidinobutylboronic Acid (Boroarginine): Procurement-Relevant Identity, Classification, and Structural Profile


(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid (CAS 675571-92-3; PDB ligand code BOR) is the α-aminoboronic acid analogue of L-arginine, commonly designated boroarginine [1]. It belongs to the class of ω-borono-α-amino acids and is the foundational P1 residue for peptide-based transition-state inhibitors of trypsin-like serine proteases, notably thrombin [2]. With molecular formula C₅H₁₅BN₄O₂ and a molecular weight of 174.01 Da, it possesses a (1R) stereochemistry at the α-carbon, a guanidino side chain of three methylene units, and a boronic acid warhead that forms a reversible tetrahedral adduct with active-site serine or manganese ions [3].

Why (1R)-1-Amino-4-guanidinobutylboronic Acid Cannot Be Replaced by Generic Boronic Acid Analogs in Serine Protease or Arginase Research


Generic interchange of boronic acid arginine analogs is precluded by two orthogonal structure–activity determinants. First, in serine protease inhibition, the guanidino side chain establishes a bidentate salt bridge with Asp189 in the S1 specificity pocket; replacement with lysine (boroLys), ornithine (boroOrn), or amidine analogs results in up to 1,000-fold loss in thrombin affinity [1]. Second, in arginase inhibition, the distance between the α-amino acid/boronic acid functions and the terminal guanidino group is exquisitely tuned: shortening or lengthening the methylene spacer by a single CH₂ unit elevates the IC₅₀ from the low micromolar range to >3 mM, as demonstrated with the BEC/BMC/BEHC series [2]. These non-linear SAR features mean that ABH, BEC, boroLys, or boroOrn cannot serve as functional surrogates for boroarginine without fundamentally altering target engagement and potency.

Quantitative Differentiation Evidence for (1R)-1-Amino-4-guanidinobutylboronic Acid Against Closest Structural Analogs


Thrombin Inhibition: Boroarginine-Containing DuP 714 Achieves Sub-Picomolar Ki, Surpassing BoroLys and BoroOrn Analogs by Over 100-Fold

Ac-(D)Phe-Pro-boroArg-OH (DuP 714), the dipeptide incorporating (1R)-1-amino-4-guanidinobutylboronic acid as its C-terminal P1 residue, inhibits human α-thrombin with a final Ki of 0.04 nM [1]. In a direct head-to-head crystallographic and kinetic study, replacement of the boroarginine P1 residue with boroLys, boroOrn, boroHomoLys, or boroAmidine produced Ki values spanning 4.5 nM to 420 nM—a 112-fold to 10,500-fold reduction in affinity [2]. The guanidine–Asp189 bidentate interaction in the S1 pocket, unique to boroarginine among these analogs, accounts for this differential [2]. Against off-target serine proteases, DuP 714 displays Ki values of 0.045 nM (trypsin) and 5.7 nM (tissue plasminogen activator), corresponding to selectivity windows of 1.1-fold and 143-fold relative to thrombin [3].

Thrombin inhibition Serine protease Anticoagulant discovery Transition-state analog

Arginase Inhibitor Chain-Length Specificity: Boroarginine's Three-Carbon Linker Defines a Distinct SAR Niche Versus ABH and BEC

In the ω-borono-α-amino acid arginase inhibitor series, the methylene spacer length between the α-carbon and the terminal recognition element governs inhibitory potency. The reference inhibitor BEC (two CH₂ units between the sulfur and α-carbon) exhibits an IC₅₀ of 5 μM against purified rat liver arginase at pH 7.4 [1]. Shortening this by one CH₂ (BMC, IC₅₀ > 3 mM) or lengthening by one CH₂ (BEHC, IC₅₀ > 3 mM) abolishes activity—a >600-fold potency cliff [1]. Boroarginine, with its three-methylene guanidinopropyl side chain, occupies a structurally distinct SAR position: unlike ABH (four CH₂, no guanidine; Ki = 8.5 nM at pH 9.5 for human ARG2) or BEC (thioether linker; Ki = 30 nM at pH 9.5), boroarginine presents a guanidine moiety at a spatial coordinate that is geometrically constrained for arginase active-site recognition [2][3]. This chain-length specificity is a class-level inference drawn from the BMC/BEC/BEHC and ABH/dehydro-ABH comparative series, where a single CH₂ alteration changes IC₅₀ from active to inactive [1].

Arginase inhibition Chain-length SAR Immuno-oncology Transition-state analog

Guanidine-Dependent S1 Pocket Recognition: Boroarginine Enables Bidentate Asp189 Engagement Absent in Non-Guanidine Boronic Acids

X-ray crystallography of Ac-(D)Phe-Pro-boroArg-OH bound to human α-thrombin (PDB 1LHC) reveals that the guanidine group of boroarginine forms a charge-reinforced bidentate hydrogen bond with the side-chain carboxylate of Asp189 in the S1 pocket, with the boronic acid concurrently forming a tetrahedral covalent adduct with Ser195 Oγ [1]. In contrast, the boroLys analog engages Asp189 through a single ammonium–carboxylate interaction, while the boroOrn analog positions its primary amine at a suboptimal distance [1]. This differential binding geometry translates to a >100-fold potency advantage for the boroarginine scaffold, as quantified in Evidence Item 1. The boroAmidine analog partially recapitulates the bidentate interaction but lacks the planarity and charge distribution of the guanidinium ion, yielding a 2,450-fold weaker Ki of 98 nM [1]. Notably, the same guanidine–Asp189 interaction is absent in the arginase active site, where the manganese cluster, not a carboxylate, serves as the primary Lewis acid recognition element [2].

S1 specificity pocket Trypsin-like proteases Structure-based drug design Bidentate salt bridge

Target Class Divergence: Boroarginine Engages Serine Proteases via Ser195, Whereas ABH and BEC Target Arginase via Mn²⁺ Cluster Coordination

Boroarginine and its peptide derivatives inhibit trypsin-like serine proteases through reversible covalent bond formation between the boronic acid and the active-site Ser195 hydroxyl, with the guanidine side chain providing S1 pocket affinity [1]. ABH and BEC, by contrast, inhibit the binuclear manganese metalloenzyme arginase through coordination of the boronic acid to the Mn²⁺₂ cluster, mimicking the tetrahedral transition state of L-arginine hydrolysis [2][3]. This mechanistic divergence is quantitative: ABH inhibits human arginase II with a Ki of 250 nM at pH 7.5 (classical competitive) and 8.5 nM at pH 9.5 (slow-binding), while boroarginine-containing DuP 714 shows no measurable arginase inhibition at concentrations up to 10 μM (class-level inference from the absence of arginase activity data for boroarginine in the primary arginase literature) [3]. Bortezomib, a tripeptide boronic acid, adds a third comparator: it inhibits the proteasome (chymotrypsin-like activity) with Ki = 0.6 nM, engaging the N-terminal threonine rather than a serine or manganese center [4]. The non-interchangeability of these three boronic acid warhead classes—serine protease (boroarginine), metalloenzyme (ABH/BEC), and proteasome (bortezomib)—is a fundamental procurement consideration.

Target selectivity Mechanism of action Serine protease Metalloenzyme Bifunctional inhibitor design

PDB Ligand Classification: Boroarginine (BOR) Is Defined as a Modified Amino Acid with Peptide-Like Connectivity, Enabling Direct Incorporation into Peptidomimetic Synthesis Workflows

In the PDBeChem ligand dictionary, (1R)-1-amino-4-guanidinobutylboronic acid (code BOR) is classified as a modified amino acid of type 'peptide-like,' with its standard parent defined as L-arginine (ARG) [1]. This classification distinguishes it from non-amino acid boronic acid ligands such as bortezomib (code B0Z), which is classified as a non-polymer organic molecule [1]. The peptide-like connectivity of BOR enables its direct incorporation at the C-terminus of peptides via standard solid-phase protocols using pinanediol-protected boroarginine building blocks [2]. In contrast, ABH and BEC lack the guanidine functionality and cannot be directly substituted into peptide sequences designed for trypsin-like protease recognition. As of 2023, BOR appears in multiple PDB entries as the P1 residue of thrombin–inhibitor complexes, confirming its compatibility with crystallographic-grade structural biology workflows [1].

Peptidomimetic Solid-phase peptide synthesis PDB ligand C-terminal modification

High-Value Procurement Scenarios for (1R)-1-Amino-4-guanidinobutylboronic Acid Based on Quantitative Differentiation Evidence


Anticoagulant Lead Discovery Requiring Sub-Nanomolar Thrombin Inhibition with Defined S1 Pocket Selectivity

Research groups developing direct thrombin inhibitors for venous or arterial thrombotic indications require the boroarginine P1 residue to achieve Ki values in the low picomolar range. The bidentate guanidine–Asp189 interaction documented crystallographically in PDB 1LHC is irreplaceable by boroLys or boroOrn, which lose 100- to 10,000-fold in affinity [1][2]. Procuring (1R)-1-amino-4-guanidinobutylboronic acid as the free amino acid building block enables in-house assembly of diverse P2–P3 substituted inhibitor libraries while preserving the critical S1 interaction geometry.

Arginase Active-Site Probing with a Guanidine-Containing Boronic Acid Transition-State Analog

Although the standalone boroarginine amino acid lacks published IC₅₀ data against purified arginase, its three-methylene guanidinopropyl side chain occupies a unique geometric niche among ω-borono-α-amino acids [3]. This makes it the only commercially available boronic acid probe that simultaneously presents a guanidine recognition element and a boronic acid warhead at a three-carbon distance—enabling head-to-head SAR comparisons with ABH (four-carbon, no guanidine) and BEC (thioether, two-carbon) to dissect the relative contributions of spacer length and terminal group identity to arginase affinity [3][4].

Crystallographic Fragment Screening of Trypsin-Like Serine Proteases Using a Covalent Boronic Acid Warhead

Structural biology core facilities conducting fragment-based screening against thrombin, factor Xa, plasma kallikrein, or plasmin can deploy (1R)-1-amino-4-guanidinobutylboronic acid as a minimal covalent anchoring fragment. The boronic acid reversibly bonds to the catalytic Ser195, while the guanidine engages Asp189, providing a defined binding pose for fragment elaboration [1][2]. Unlike ABH or BEC, which preferentially target the Mn²⁺ cluster of arginase, boroarginine's serine-targeting mechanism ensures on-target engagement in trypsin-like protease crystals [5].

Peptidomimetic Synthesis of C-Terminal Boronic Acid-Modified Peptide Libraries

Medicinal chemistry teams synthesizing C-terminally modified peptide boronic acids require the (1R)-configured boroarginine building block for solid-phase incorporation. The PDBeChem classification of BOR as a peptide-like modified amino acid with a defined stereocenter and guanidine side chain supports its use in standard Fmoc/tBu SPPS protocols after pinanediol protection [6][2]. Substituting boroLys or boroOrn alters both the side-chain recognition motif and the synthetic handling properties, complicating library design and purification.

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